

An In-Depth Technical Guide to 2,4-Dimethoxybenzenesulfinamide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2,4-Dimethoxybenzenesulfinamide

CAS No.: 102333-39-1

Cat. No.: B3033447

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-Dimethoxybenzenesulfinamide**, a compound of interest in synthetic and medicinal chemistry. While a specific CAS number for this molecule is not publicly registered, indicating its status as a novel or non-commercial chemical, its structure suggests significant potential. This document will therefore focus on its plausible synthesis, predicted properties, and likely applications, drawing from the established chemistry of related sulfinamides and the influence of the 2,4-dimethoxyaryl moiety. The guide is intended to serve as a foundational resource for researchers considering the synthesis and utilization of this and similar compounds in their work.

Introduction: The Sulfinamide Functional Group in Modern Chemistry

The sulfinamide functional group, characterized by a sulfur atom double-bonded to an oxygen and single-bonded to a nitrogen atom, is a versatile and increasingly important structural motif in organic chemistry.[1] Unlike their more oxidized and generally more stable sulfonamide counterparts, sulfinamides possess a unique reactivity profile that makes them valuable synthetic intermediates.[2][3] They serve as key precursors to a range of medically relevant molecules, including sulfonamides, sulfoximines, and sulfonimidamides.[1] The chirality at the sulfur center in many sulfinamides has also been exploited in asymmetric synthesis, most notably in the form of Ellman's auxiliary.[4]

The subject of this guide, **2,4-Dimethoxybenzenesulfinamide**, combines this valuable functional group with a 2,4-dimethoxy-substituted phenyl ring. The electron-donating nature of the two methoxy groups is expected to influence the electronic properties and reactivity of the sulfinamide moiety, making it an interesting target for synthesis and investigation.

Physicochemical Properties (Predicted)

While experimental data for **2,4-Dimethoxybenzenesulfinamide** is not available, we can predict its key physicochemical properties based on the analysis of its constituent parts and related known compounds like 2,4-Dimethoxybenzenesulfonamide.

Property	Predicted Value	Rationale and Key Considerations
Molecular Formula	C ₈ H ₁₁ NO ₃ S	Based on the constituent atoms.
Molecular Weight	201.24 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Aryl sulfinamides are typically crystalline solids at room temperature.
Solubility	Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, THF). Limited solubility in non-polar solvents and water.	The polarity of the sulfinamide group will confer solubility in polar organic solvents. The aryl ring will limit water solubility.
Melting Point	Moderately high	The related 2,4-Dimethoxybenzenesulfonamide has a melting point, and a similar crystalline nature is expected.
pKa	Weakly acidic	The N-H proton can be removed by a strong base. The electron-donating methoxy groups may slightly increase the pKa compared to an unsubstituted benzenesulfonamide.

Proposed Synthetic Pathways

The synthesis of **2,4-Dimethoxybenzenesulfonamide** can be approached through several established methods for sulfinamide formation. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction.

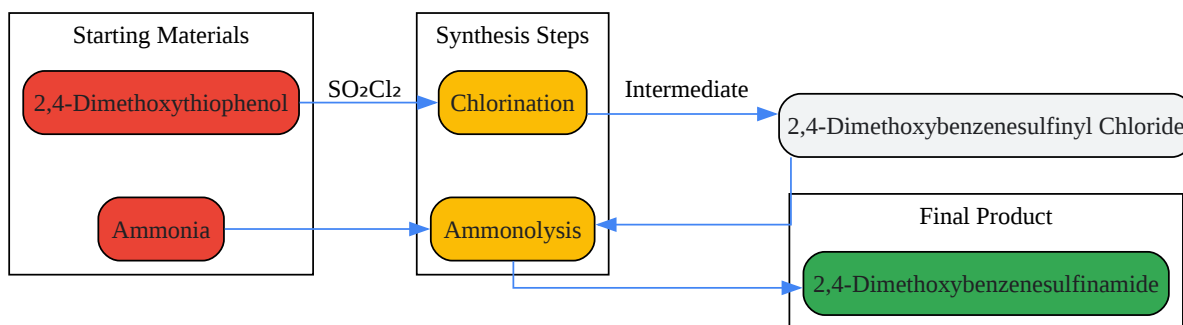
Pathway 1: From 2,4-Dimethoxybenzenesulfinyl Chloride

This is a classical and direct approach to sulfinamide synthesis.

Experimental Protocol:

- Preparation of 2,4-Dimethoxybenzenesulfinyl Chloride: This intermediate can be prepared from 2,4-dimethoxythiophenol or 2,4-dimethoxybenzenesulfinic acid.
- Ammonolysis: In a round-bottom flask, dissolve 2,4-dimethoxybenzenesulfinyl chloride (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of ammonia (in an appropriate solvent like dioxane or as a gas) or a protected amine (followed by deprotection) (1.2 eq) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis Pathway 1:



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Caption: Proposed synthesis of **2,4-Dimethoxybenzenesulfinamide** from 2,4-dimethoxythiophenol.

Pathway 2: Palladium-Catalyzed Sulfinamide Synthesis

Modern cross-coupling methodologies offer an alternative route, particularly suitable for library synthesis and late-stage functionalization.[5]

Experimental Protocol:

- Reaction Setup: In a reaction vessel, combine 1-bromo-2,4-dimethoxybenzene (1.0 eq), an N-sulfinylamine reagent (e.g., N-sulfinyl-tert-butylamine) (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) (5-10 mol%), and a suitable ligand (e.g., PAd_2Bn) (10-20 mol%).[3]
- Add a reducing agent such as formic acid or a formate salt (1.2 eq) and a suitable solvent like 1,4-dioxane.
- Heat the reaction mixture at a specified temperature (e.g., 75°C) for several hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.
- If a protected N-sulfinylamine was used, a subsequent deprotection step will be necessary.

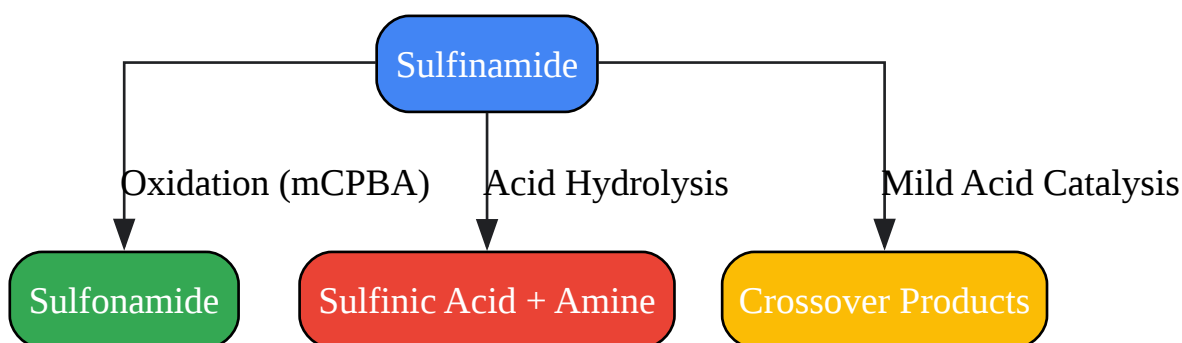
Reactivity and Potential Applications

The reactivity of **2,4-Dimethoxybenzenesulfinamide** is dictated by the sulfinamide functional group and influenced by the electron-rich aromatic ring.

Key Reactions

- **Oxidation to Sulfonamide:** Sulfinamides are readily oxidized to the corresponding sulfonamides using mild oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).[2] This provides a straightforward route to 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9).[6]
- **Acid-Catalyzed Hydrolysis:** The S-N bond in sulfinamides is susceptible to cleavage under acidic conditions, yielding the corresponding amine and sulfinic acid.[2] The electron-donating methoxy groups on the aromatic ring may enhance the protonation of the sulfinamide oxygen, potentially accelerating the rate of hydrolysis.[2]
- **Crossover Reactions:** Under mild acid catalysis, sulfinamides can undergo crossover reactions, exchanging their amine and sulfinyl moieties.[7] This property could be exploited in dynamic combinatorial chemistry for the discovery of new ligands or drug candidates.

Signaling Pathway of Sulfinamide Reactivity:



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Sources

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